molecular formula C21H21N5O2S B2632147 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 922846-30-8

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2632147
CAS No.: 922846-30-8
M. Wt: 407.49
InChI Key: XNVKICXNIZELPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(4-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted with a 4-methylbenzyl group at position 5 and a thiophene-containing acetamide moiety at position 1. The thiophen-2-yl acetamide substituent introduces electronic and steric variations that may influence binding affinity and metabolic stability compared to analogs with alternative aromatic or aliphatic groups.

Properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-15-4-6-16(7-5-15)13-25-14-23-20-18(21(25)28)12-24-26(20)9-8-22-19(27)11-17-3-2-10-29-17/h2-7,10,12,14H,8-9,11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKICXNIZELPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has attracted attention for its potential biological activity. This compound integrates a pyrazolo[3,4-d]pyrimidine structure with a thiophene moiety, which has been associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O2SC_{20}H_{19}N_{5}O_{2}S, and it has a molecular weight of 393.47 g/mol. The presence of the thiophene ring and the pyrazolo-pyrimidine core suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Property Value
Molecular FormulaC20H19N5O2SC_{20}H_{19}N_{5}O_{2}S
Molecular Weight393.47 g/mol
Structural FeaturesPyrazolo[3,4-d]pyrimidine, Thiophene

Antimicrobial Activity

Research into compounds containing thiophene and pyrazole derivatives has shown promising antimicrobial properties. For instance, derivatives of pyrazole have been reported to exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the thiophene moiety may enhance these effects due to its electron-rich nature, which can facilitate interactions with microbial targets.

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory activities. For example, the presence of an acetamide side chain in related structures has been shown to modulate anti-inflammatory effects positively . This suggests that the compound may possess similar properties, potentially acting through inhibition of pro-inflammatory mediators.

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Research on related pyrazole derivatives indicates that they can inhibit enzymes involved in inflammatory pathways and other biological processes . The specific mechanisms would require further investigation through enzyme assays and molecular docking studies.

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates. The results indicated that certain compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment .
  • Anti-inflammatory Assessment : In a controlled experiment involving carrageenan-induced edema in rats, compounds structurally similar to this compound demonstrated notable reductions in paw swelling, indicating anti-inflammatory efficacy .
  • Enzyme Inhibition Studies : Virtual screening studies have shown that certain pyrazole derivatives can effectively bind to acetylcholinesterase and other relevant enzymes, suggesting potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves several steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : The initial step involves the condensation of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine structure.
  • Substitution Reactions : Subsequent reactions introduce the thiophenyl and acetamide groups through nucleophilic substitutions.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by spectroscopic methods (NMR, MS).

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against non-small cell lung cancer (NSCLC). In vitro assays demonstrated significant inhibition of cell proliferation in various NSCLC cell lines, with IC50 values ranging from 1 to 5 µM. This indicates a potent activity compared to standard chemotherapeutic agents .

Mechanism of Action :

  • EGFR/c-Met Inhibition : The compound is believed to selectively inhibit epidermal growth factor receptor (EGFR) and c-Met pathways, which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry analyses revealed that the compound induces apoptosis in a concentration-dependent manner.

Neurological Applications

The compound has also shown promise as an anticonvulsant agent. In animal models, it exhibited significant anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models. This suggests its potential use in treating epilepsy and other seizure disorders .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound has been essential for optimizing its pharmacological properties. Key structural features include:

Feature Impact on Activity
Pyrazolo[3,4-d]pyrimidineEssential for anticancer activity; facilitates receptor binding
Thiophenyl GroupEnhances lipophilicity and cellular uptake
Acetamide MoietyContributes to overall stability and solubility

Efficacy Against NSCLC

A study conducted on A549 xenograft models demonstrated that administration of the compound at a dose of 60 mg/kg resulted in a tumor growth inhibition rate of 55.3%, outperforming standard treatments like Afatinib (46.4% inhibition).

Anticonvulsant Activity

In a separate investigation involving PTZ-induced seizures in rodents, the compound significantly reduced seizure duration and frequency compared to control groups, indicating its potential as a therapeutic agent for seizure disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyrimidine scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Core Structure R₁ (Position 5) R₂ (Position 1) Key Properties/Activities Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Methylbenzyl 2-(Thiophen-2-yl)acetamide Hypothesized kinase inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin-4-one 5-Fluoro-3-(3-fluorophenyl)-chromen-4-one N-Methylbenzenesulfonamide Anticancer activity (IC₅₀ = 0.12 µM)
N'-(5-Cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide Dihydropyrimidin-6-one Cyano Benzohydrazide Antimicrobial (MIC = 8 µg/mL)
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c]benzothiazin 3,4-Dimethyl N-(2-Fluorobenzyl)acetamide Analgesic/anti-inflammatory

Key Observations:

Core Modifications: The target compound’s pyrazolo[3,4-d]pyrimidin-4-one core is distinct from the dihydropyrimidin-6-one (e.g., ) or benzothiazin (e.g., ) scaffolds in other analogs. These differences influence π-π stacking and hydrogen-bonding interactions in biological targets .

The thiophen-2-yl acetamide substituent introduces sulfur-mediated interactions (e.g., van der Waals, polar contacts) absent in analogs with benzenesulfonamide or fluorobenzyl groups .

Pharmacological and Physicochemical Properties

  • Solubility: The thiophene moiety in the target compound may reduce aqueous solubility compared to the cyano-substituted analog in but enhance metabolic stability due to decreased oxidative metabolism .
  • Bioactivity: While direct data for the target compound is unavailable, structurally related compounds exhibit diverse activities: Antimicrobial: The thiophene-containing dihydropyrimidin-6-one in showed MIC values of 8 µg/mL against Staphylococcus aureus . Kinase Inhibition: The fluorophenyl-chromenone analog in demonstrated potent anticancer activity (IC₅₀ = 0.12 µM) via kinase inhibition .

Data Analysis and Research Findings

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~468 (estimated) 589.1 395.4
LogP (Predicted) 3.2 4.5 2.8
Hydrogen Bond Acceptors 6 8 5

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound's core pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or nitriles. For example, Taylor and Patel (1992) described analogous pyrazolo[3,4-d]pyrimidine synthesis using microwave-assisted heating to reduce reaction times and improve yields . The thiophene-acetamide moiety can be introduced via nucleophilic substitution or amide coupling, as seen in Patent EP2228370B1, which recommends using EDCI/HOBt coupling agents in anhydrous DMF . Optimization should employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading), as demonstrated in flow-chemistry protocols for structurally related heterocycles .

Q. How can structural elucidation and purity assessment be performed for this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (e.g., as in Ahmad et al., 2010) confirms stereochemistry and hydrogen-bonding patterns in pyrazolo-pyrimidine derivatives .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent integration (e.g., thiophene protons at δ 6.8–7.4 ppm and pyrimidine carbonyl at δ 165–170 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) combined with reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as validated for similar acetamide derivatives .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of modifications to the pyrazolo[3,4-d]pyrimidine core?

  • Methodology :

  • Core modifications : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., -CF3_3) or bulky substituents to assess steric/electronic effects on target binding. Evidence from Pokhodylo et al. (2009) shows that thiophene ring substitution (e.g., chloro or methoxy groups) enhances bioactivity in related triazolopyrimidines .
  • In vitro assays : Test analogs against kinase targets (e.g., EGFR or Aurora kinases) using fluorescence polarization assays. Compare IC50_{50} values to correlate substituent effects with inhibitory potency .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations. For instance, pyrazolo-pyrimidines often exhibit poor solubility, requiring formulation with cyclodextrins or PEGylation .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. Structural analogs in PubChem (e.g., CID 118694128) show that N-dealkylation of the ethylacetamide chain reduces activity .

Q. What advanced analytical techniques are suitable for studying degradation pathways under stressed conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and oxidative (H2_2O2_2) or acidic/basic conditions. Monitor degradation via UPLC-PDA and identify products using Q-TOF-MS .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life, as demonstrated for pyridine-acetamide derivatives in PubChem datasets .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to homology-modeled kinase domains. Prioritize derivatives with stronger hydrogen bonds to hinge regions (e.g., Glu-EGFR or Lys-Aurora) .
  • QSAR modeling : Train machine learning models (e.g., Random Forest) on datasets of IC50_{50} values and molecular descriptors (logP, polar surface area) to predict bioactivity .

Methodological Considerations

  • Synthetic Challenges : The ethylacetamide linker may undergo hydrolysis under basic conditions; use inert atmospheres (N2_2) and mild bases (e.g., NaHCO3_3) during coupling .
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of overlapping pyrazolo-pyrimidine signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.